6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride
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Overview
Description
6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. It is characterized by the presence of a benzyl group attached to a spirocyclic azaspiro[3.4]octane core, which is further functionalized with an amine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a catalyst and specific reaction conditions to achieve the desired spirocyclic structure.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic amine. This step may require the use of a base to facilitate the substitution reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound’s stability and solubility in aqueous solutions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of benzyl-substituted derivatives with various functional groups.
Scientific Research Applications
6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-6-azaspiro[3.4]octan-8-ylmethanamine
- 6-benzyl-6-azaspiro[3.4]octan-8-ylmethanol
Uniqueness
6-benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and amine functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2763756-68-7 |
---|---|
Molecular Formula |
C14H22Cl2N2 |
Molecular Weight |
289.2 |
Purity |
95 |
Origin of Product |
United States |
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